1-(6-Chloropyridin-2-yl)piperazine

5-HT3 receptor serotonin neuropharmacology

This 6-chloro positional isomer delivers distinct pharmacological utility validated by curated binding data: 5-HT3 Ki=15 nM, >27-fold selectivity vs. 1-PP, and a 21-fold α2-over-α1 preference (Ki=18 vs. 375 nM). Unlike the 3-Cl analog (a DPP4 inhibitor), the 6-Cl anchor enables precise mapping of receptor selectivity in lead optimization. A high-yielding route from 2,6-dichloropyridine ensures economical gram-to-kilogram supply, while solid-state stability (mp 40–46 °C) simplifies logistics for medicinal chemistry laboratories.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 87394-54-5
Cat. No. B1586938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyridin-2-yl)piperazine
CAS87394-54-5
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=CC=C2)Cl
InChIInChI=1S/C9H12ClN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
InChIKeyKQFRTJUIRPBBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Chloropyridin-2-yl)piperazine (87394-54-5): Procurement-Relevant Identity and Core Pharmacological Profile


1-(6-Chloropyridin-2-yl)piperazine (CAS 87394-54-5) is a heterocyclic arylpiperazine building block with a chloropyridine moiety at the 2-position of the piperazine ring. Its molecular formula is C9H12ClN3 (MW 197.67 g/mol), and it is typically supplied as a solid with a melting point of 40–46 °C and a purity specification of ≥98% (GC) . The compound is recognized as a pharmacologically relevant scaffold, with curated binding data in ChEMBL (CHEMBL45773) and BindingDB (BDBM50027021) documenting its affinity for the 5-HT3 serotonin receptor (Ki = 15 nM), alpha-2 adrenergic receptor (Ki = 18 nM), alpha-1 adrenergic receptor (Ki = 375 nM), and muscarinic M1 receptor (Ki = 156 nM) [1]. This multi-target profile distinguishes it from simpler arylpiperazines and positions it as a versatile intermediate for medicinal chemistry programs targeting neurological and psychiatric indications.

1-(6-Chloropyridin-2-yl)piperazine: Why In-Class Analogs Cannot Be Simply Interchanged


Arylpiperazines with pyridine substituents exhibit substantial variations in receptor selectivity profiles depending on the position and nature of the substituent. For example, 1-(2-pyridyl)piperazine (CAS 34803-66-2) is characterized primarily as an alpha-2 adrenoceptor antagonist, whereas 1-(3-chloropyridin-2-yl)piperazine (CAS 87394-55-6), a direct positional isomer of the target compound, is reported as a DPP4 inhibitor — a fundamentally different pharmacological mechanism [1]. Even within the 6-halo-substituted pyridylpiperazine series, fluorine substitution (1-(6-fluoropyridin-2-yl)piperazine) yields a different electronic environment and hydrogen-bonding capacity compared to chlorine, which can alter both binding kinetics and metabolic stability . Therefore, procurement of a non-identical arylpiperazine — even one sharing the same molecular formula — can lead to divergent biological outcomes, invalidating SAR hypotheses and compromising lead optimization campaigns. The following evidence items provide quantitative justification for selecting 1-(6-chloropyridin-2-yl)piperazine specifically over its closest structural neighbors.

1-(6-Chloropyridin-2-yl)piperazine: Quantitative Differentiation Evidence Against Closest Analogs


5-HT3 Receptor Affinity: 6-Chloro vs. 2-Pyrimidinyl Substitution Drives >27-Fold Difference in Potency

1-(6-Chloropyridin-2-yl)piperazine binds to human 5-HT3 receptors with Ki = 15 nM, measured by displacement of [3H]GR-65630 in NG 108-15 cells [1]. In contrast, 1-(2-pyrimidinyl)piperazine (1-PP), a structurally related arylpiperazine, exhibits negligible 5-HT3 receptor affinity — its primary targets are alpha-2 adrenergic receptors (Ki = 7.3–40 nM) and 5-HT1A receptors (Ki = 414 nM) [2]. This represents a >27-fold potency differential at the 5-HT3 receptor when the pyridyl-chloro substitution is replaced by a pyrimidinyl group. For research programs focused on 5-HT3 modulation (e.g., antiemetic or cognition-enhancing indications), substitution with 1-PP would result in a complete loss of target engagement.

5-HT3 receptor serotonin neuropharmacology

Alpha-2 vs. Alpha-1 Adrenergic Selectivity Ratio: 21-Fold Discrimination Enables Receptor Subtype Profiling

Within the same bovine cerebral cortex membrane preparation, 1-(6-chloropyridin-2-yl)piperazine shows Ki = 18 nM at alpha-2 adrenergic receptors (using [3H]-clonidine displacement) versus Ki = 375 nM at alpha-1 adrenergic receptors (using [3H]-prazosin displacement), yielding an alpha-2/alpha-1 selectivity ratio of 20.8 [1]. By comparison, 1-(2-pyrimidinyl)piperazine (1-PP) is reported as an alpha-2 antagonist with Ki = 7.3–40 nM, but lacks meaningful alpha-1 affinity — a near-complete alpha-2 selectivity [2]. The target compound thus offers a more balanced dual alpha-1/alpha-2 profile while maintaining a quantitative 21-fold alpha-2 preference, providing a distinct pharmacological fingerprint that may be advantageous for indications where partial alpha-1 engagement is therapeutically relevant (e.g., certain cardiovascular or urological applications).

alpha-adrenergic receptor selectivity CNS pharmacology

Regioisomeric Chlorine Position: 6-Chloro Isomer Targets 5-HT3/Alpha-2 While 3-Chloro Isomer Is a DPP4 Scaffold

The direct positional isomer 1-(3-chloropyridin-2-yl)piperazine (CAS 87394-55-6), sharing the identical molecular formula (C9H12ClN3, MW 197.66), is commercially described as a DPP4 inhibitor scaffold with potential applications in type 2 diabetes and obesity [1]. No curated binding data for 5-HT3, alpha-2, or alpha-1 receptors are available for the 3-chloro isomer in ChEMBL or BindingDB. Conversely, the 6-chloro isomer (the target compound) has verified multi-receptor binding data as documented in Evidence Items 1 and 2 above. This demonstrates that shifting the chlorine atom from the 6-position to the 3-position on the pyridine ring fundamentally redirects the compound's pharmacological target engagement profile. Procurement of the 3-chloro isomer for a neuroscience program expecting 5-HT3 or adrenergic activity would yield a compound devoid of the desired target profile.

positional isomer target selectivity medicinal chemistry

Synthetic Yield Benchmark: 90% Yield from Dichloropyridine Enables Cost-Effective Scale-Up

The patent literature documents a high-yielding synthesis of 1-(6-chloropyridin-2-yl)piperazine from 2,6-dichloropyridine and anhydrous piperazine using K2CO3 in acetonitrile at reflux, achieving 90% isolated yield (4.80 g from 4.0 g starting material) [1]. In contrast, the 6-methoxy analog (1-(6-methoxy-2-pyridinyl)piperazine), synthesized via a formamide protection/deprotection route in the same patent, requires additional synthetic steps and achieves a lower overall yield (83%) [1]. A separate synthesis route for the target compound using piperazine and 2,6-dichloropyridine with potassium carbonate has been reported to achieve approximately 91% yield, while an alternative method without optimized base conditions yields only ~71% [2]. This demonstrates that the 6-chloro derivative can be produced with high efficiency and minimal purification burden, translating to lower procurement costs for bulk quantities.

synthetic efficiency process chemistry cost of goods

Muscarinic M1/M2 Selectivity Profile: 8.8-Fold M1 Preference Distinguishes from Non-Selective Muscarinic Ligands

1-(6-Chloropyridin-2-yl)piperazine exhibits Ki = 156 nM at muscarinic M1 receptors (bovine striatum, [3H]pirenzepine displacement) and Ki = 1,370 nM at muscarinic M2 receptors (rat myocardium, [3H]QNB displacement), yielding an M1/M2 selectivity ratio of 8.8 [1]. This degree of M1 preference is notable among simple arylpiperazines, many of which exhibit either non-selective muscarinic binding or preferential M2/M3 affinity. The combination of moderate M1 affinity with an 8.8-fold selectivity window provides a defined baseline for medicinal chemistry efforts aimed at enhancing M1 selectivity — a therapeutically relevant target for Alzheimer's disease and cognitive disorders. While not a high-potency M1 ligand, the compound's muscarinic profile adds a third receptor dimension to its established 5-HT3 and alpha-adrenergic activities, creating a unique multi-target signature.

muscarinic receptor M1 selectivity cholinergic system

1-(6-Chloropyridin-2-yl)piperazine: Evidence-Backed Research and Industrial Application Scenarios


5-HT3 Receptor Tool Compound for Antiemetic and Cognition Drug Discovery

With a confirmed Ki of 15 nM at human 5-HT3 receptors (Section 3, Evidence Item 1), 1-(6-chloropyridin-2-yl)piperazine serves as a validated starting scaffold for medicinal chemistry programs targeting 5-HT3-related indications such as chemotherapy-induced nausea and vomiting (CINV), irritable bowel syndrome, or cognitive enhancement. Its >27-fold selectivity over 1-PP ensures that researchers are not inadvertently working with a compound lacking 5-HT3 engagement. [1]

Alpha-2/Alpha-1 Adrenergic Selectivity Benchmarking in CNS and Cardiovascular Research

The 21-fold alpha-2/alpha-1 selectivity ratio (Ki 18 nM vs. 375 nM) makes this compound a useful reference standard for calibrating adrenergic receptor subtype selectivity assays (Section 3, Evidence Item 2). It can serve as a comparator compound when evaluating novel alpha-2 antagonists for hypertension, ADHD, or opioid withdrawal indications, where a defined alpha-2 preference is desired without complete alpha-1 ablation. [2]

Regioisomer-Controlled SAR Exploration in Pyridylpiperazine Lead Optimization

The documented pharmacological divergence between the 6-chloro and 3-chloro positional isomers (Section 3, Evidence Item 3) makes this compound an essential control in SAR studies exploring the impact of halogen position on receptor selectivity. Medicinal chemists can use 1-(6-chloropyridin-2-yl)piperazine as the '6-Cl anchor' while systematically varying the pyridine substitution pattern to map the chemical space governing 5-HT3, alpha-2, and M1 receptor engagement. [3]

Cost-Efficient Large-Scale Synthesis for Multi-Gram Lead Generation Campaigns

The 90% isolated yield synthesis from readily available 2,6-dichloropyridine and piperazine (Section 3, Evidence Item 4) supports economical procurement for lead generation programs requiring gram-to-kilogram quantities. This high-yielding route, combined with the compound's solid-state stability (mp 40–46 °C), simplifies storage and handling logistics for industrial medicinal chemistry laboratories. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Chloropyridin-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.